molecular formula C13H19N B098642 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole CAS No. 18781-62-9

2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole

Cat. No. B098642
CAS RN: 18781-62-9
M. Wt: 189.3 g/mol
InChI Key: QGBKERMPJRWFBZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole is a chemical compound that belongs to the class of indole derivatives. It is commonly known as DPI or dihydro-β-erythroidine (DHβE). This compound has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.

Mechanism Of Action

The mechanism of action of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the competitive inhibition of the α4β2 subtype of nAChRs. This results in the blockade of the receptor and the prevention of the binding of acetylcholine, the endogenous ligand of nAChRs. This leads to a decrease in the activity of the receptor and the downstream signaling pathways, resulting in various physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole are mainly related to its blockade of the α4β2 subtype of nAChRs. This results in a decrease in the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes such as mood regulation, reward processing, and attention.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole in lab experiments include its potency and selectivity for the α4β2 subtype of nAChRs, which allows for specific targeting of this receptor subtype. However, the limitations of using DPI include its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole. One potential area of research is the development of more potent and selective nAChR antagonists based on the structure of DPI. Another area of research is the investigation of the role of α4β2 nAChRs in various physiological and pathological processes, such as addiction, depression, and Alzheimer's disease. Additionally, the potential therapeutic applications of DPI and other nAChR antagonists in these conditions warrant further investigation.

Synthesis Methods

The synthesis of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the reaction between 2,3-dimethylindole and 2-bromo-2-methylpropane in the presence of a base. The reaction proceeds via a substitution mechanism, resulting in the formation of DPI as a white crystalline solid.

Scientific Research Applications

2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole has been extensively studied for its potential applications in the field of pharmacology. It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DPI has been shown to selectively block the α4β2 subtype of nAChRs, which are found in the brain.

properties

CAS RN

18781-62-9

Product Name

2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

2,3-dimethyl-3-propan-2-yl-1,2-dihydroindole

InChI

InChI=1S/C13H19N/c1-9(2)13(4)10(3)14-12-8-6-5-7-11(12)13/h5-10,14H,1-4H3

InChI Key

QGBKERMPJRWFBZ-UHFFFAOYSA-N

SMILES

CC1C(C2=CC=CC=C2N1)(C)C(C)C

Canonical SMILES

CC1C(C2=CC=CC=C2N1)(C)C(C)C

synonyms

2,3-Dimethyl-3-isopropylindoline

Origin of Product

United States

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